molecular formula C18H29ClN2O3 B14314846 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 111296-89-0

4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14314846
CAS No.: 111296-89-0
M. Wt: 356.9 g/mol
InChI Key: LSFNKASVMZWQRH-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C18H29ClN2O3. It is a pyridinium derivative, characterized by the presence of a carbamoyl group and a decyloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and decyloxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridinium derivatives .

Scientific Research Applications

4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts .

Properties

CAS No.

111296-89-0

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

decyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-3-4-5-6-7-8-9-14-23-17(21)15-20-12-10-16(11-13-20)18(19)22;/h10-13H,2-9,14-15H2,1H3,(H-,19,22);1H

InChI Key

LSFNKASVMZWQRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-]

Origin of Product

United States

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